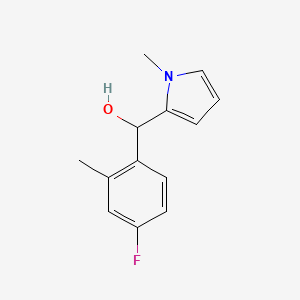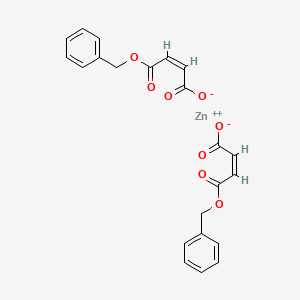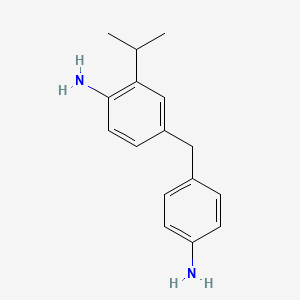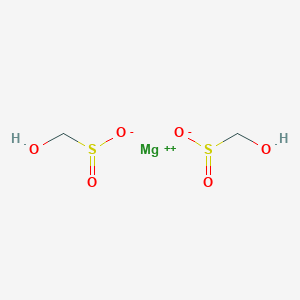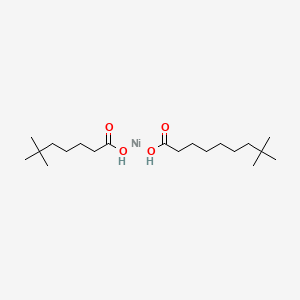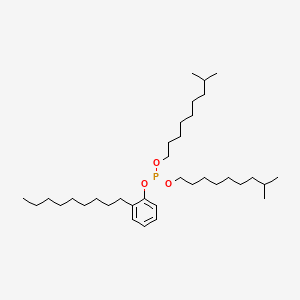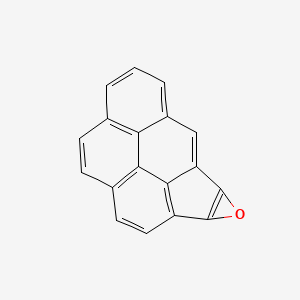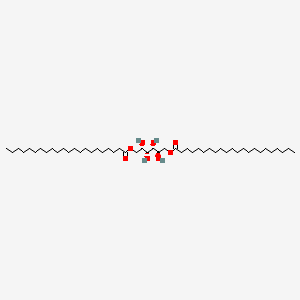
D-Glucitol 1,6-didocosanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol 1,6-didocosanoate typically involves the esterification of D-glucitol with docosanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification reaction under milder conditions, reducing the need for harsh chemicals and high temperatures .
化学反应分析
Types of Reactions
D-Glucitol 1,6-didocosanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding D-glucitol and docosanoic acid.
Oxidation: The hydroxyl groups of D-glucitol can be oxidized to form corresponding aldehydes or ketones.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: D-glucitol and docosanoic acid.
Oxidation: Aldehydes or ketones derived from the oxidation of hydroxyl groups.
Reduction: Alcohols derived from the reduction of ester groups.
科学研究应用
D-Glucitol 1,6-didocosanoate has several applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the study of lipid metabolism and as a model compound for esterification reactions.
作用机制
The mechanism of action of D-Glucitol 1,6-didocosanoate involves its ability to interact with lipid membranes and proteins. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of hydrophobic drugs .
相似化合物的比较
Similar Compounds
D-Glucitol 1,6-dipalmitate: Another ester of D-glucitol with palmitic acid, used in similar applications as D-Glucitol 1,6-didocosanoate.
D-Glucitol 1,6-distearate: An ester of D-glucitol with stearic acid, also used as an emulsifying agent and in drug delivery systems.
Sorbitan monostearate: A related compound derived from sorbitol and stearic acid, commonly used as an emulsifier in food and pharmaceuticals.
Uniqueness
This compound is unique due to its longer fatty acid chain (docosanoic acid) compared to other similar compounds. This longer chain length imparts distinct physicochemical properties, such as higher melting point and increased hydrophobicity, making it particularly suitable for applications requiring enhanced stability and emulsifying capabilities .
属性
CAS 编号 |
54390-81-7 |
|---|---|
分子式 |
C50H98O8 |
分子量 |
827.3 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5S)-6-docosanoyloxy-2,3,4,5-tetrahydroxyhexyl] docosanoate |
InChI |
InChI=1S/C50H98O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-47(53)57-43-45(51)49(55)50(56)46(52)44-58-48(54)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45-46,49-52,55-56H,3-44H2,1-2H3/t45-,46+,49-,50-/m1/s1 |
InChI 键 |
RQCGBGXFSUFQCD-FHFTZODCSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@H]([C@@H]([C@H](COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O)O)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


